N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and a phenyl ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine or ammonia in the presence of a coupling agent such as carbodiimide.
Substitution of the phenyl ring: The methylthio group can be introduced via nucleophilic substitution reactions using thiols and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological processes involving similar structures.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, while the phenyl ring and methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)furan-2-carboxamide: Similar structure but with a methoxy group instead of a methylthio group.
N-(2-hydroxy-2-(4-chlorophenyl)ethyl)furan-2-carboxamide: Similar structure but with a chloro group instead of a methylthio group.
Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide is unique due to the presence of the methylthio group, which can impart distinct electronic and steric properties compared to other substituents
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-19-11-6-4-10(5-7-11)12(16)9-15-14(17)13-3-2-8-18-13/h2-8,12,16H,9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPZQDPMYIVXOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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